molecular formula C17H18ClFN4O3S B2527345 8-((2-chloro-6-fluorobenzyl)thio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 442865-11-4

8-((2-chloro-6-fluorobenzyl)thio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2527345
CAS No.: 442865-11-4
M. Wt: 412.86
InChI Key: SCZGDNTUTBKVNY-UHFFFAOYSA-N
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Description

8-((2-chloro-6-fluorobenzyl)thio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H18ClFN4O3S and its molecular weight is 412.86. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

8-((2-chloro-6-fluorobenzyl)thio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that exhibits potential biological activities due to its unique chemical structure. This compound is characterized by a purine core modified with a thioether and an ethoxyethyl side chain, which may enhance its interactions with various biological targets.

  • Molecular Formula : C18H21ClN4O3S
  • Molar Mass : 408.9 g/mol
  • CAS Number : 442864-81-5

The compound's structure includes:

  • A chlorinated benzyl group , which may influence its binding affinity to biological targets.
  • An ethoxyethyl side chain , potentially enhancing solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies indicate that it may function as an inhibitor for certain kinases involved in cancer pathways or act as an antiviral agent by targeting viral polymerases. The mechanisms of action are still under investigation, but several key activities have been identified:

  • Kinase Inhibition : The thioether linkage may allow the compound to interact with ATP-binding sites on kinases.
  • Antiviral Activity : The purine structure is essential for mimicking nucleotides, potentially disrupting viral replication processes.

Biological Activity Studies

Research has focused on evaluating the compound's cytotoxicity and efficacy against various cell lines and pathogens. Below are summarized findings from recent studies:

Table 1: In Vitro Biological Activity Data

Cell Line / PathogenCC50 (µM)EC50 (µM)Notes
HepG2 (Liver Cancer)> 7.8N/ALow solubility in culture medium
L. donovani (Leishmaniasis)N/A8.8 ± 1.5Effective against promastigote form
L. infantum (Leishmaniasis)N/A9.7 ± 1.2Effective against axenic amastigote
T. b. brucei (Trypanosomiasis)N/A12.8 ± 0.8Effective against bloodstream form

*CC50 refers to the concentration that inhibits cell viability by 50%, while EC50 indicates the effective concentration for a specific biological effect.

Case Studies

A study conducted on the HepG2 cell line demonstrated that while the compound showed low cytotoxicity (CC50 > 7.8 µM), it exhibited promising activity against Leishmania species, suggesting potential applications in treating parasitic infections . Another study highlighted its interactions with viral polymerases, indicating its potential as an antiviral agent .

Properties

IUPAC Name

8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O3S/c1-3-26-8-7-23-13-14(22(2)16(25)21-15(13)24)20-17(23)27-9-10-11(18)5-4-6-12(10)19/h4-6H,3,7-9H2,1-2H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZGDNTUTBKVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1SCC3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.